Comparative Antibacterial Potency: Methylenomycin A Exhibits 256-fold Lower Activity than Pre-methylenomycin C Lactone Against MRSA
In a direct head-to-head antimicrobial susceptibility assay, Methylenomycin A (1) demonstrated a minimum inhibitory concentration (MIC) of 256 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) DSM 21979. In contrast, the biosynthetic intermediate pre-methylenomycin C lactone (5) exhibited an MIC of 1 μg/mL against the same strain, representing a 256-fold enhancement in potency [1]. A related intermediate, pre-methylenomycin C (6), displayed an MIC of 16 μg/mL, which is 16-fold more potent than Methylenomycin A [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | 256 μg/mL (Methylenomycin A, compound 1) |
| Comparator Or Baseline | Pre-methylenomycin C lactone (5): 1 μg/mL; Pre-methylenomycin C (6): 16 μg/mL |
| Quantified Difference | 256-fold higher potency for 5 vs. 1; 16-fold higher potency for 6 vs. 1 |
| Conditions | Broth microdilution assay against Staphylococcus aureus DSM 21979 (MRSA) |
Why This Matters
For researchers procuring Methylenomycin A as a reference standard in antibacterial assays, awareness of the substantial potency gap relative to its biosynthetic intermediates is essential for accurate dose-response calculations and for interpreting structure-activity relationships.
- [1] Idowu GA, et al. Discovery of Late Intermediates in Methylenomycin Biosynthesis Active against Drug-Resistant Gram-Positive Bacterial Pathogens. J Am Chem Soc. 2025 Oct 27;147(44):40554-40561. doi: 10.1021/jacs.5c12501. Table 1. View Source
